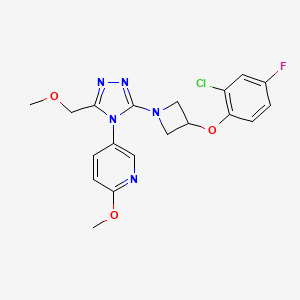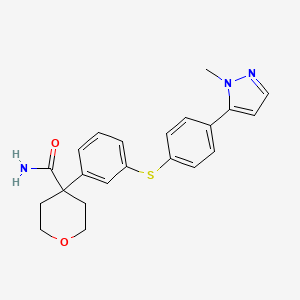![molecular formula C15H17N3O2 B1679758 N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide CAS No. 478149-53-0](/img/structure/B1679758.png)
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide
Overview
Description
PHA-543613 is a potent and selective agonist for the alpha 7 subtype of neural nicotinic acetylcholine receptors. It is known for its high level of brain penetration and good oral bioavailability. This compound is under development as a potential treatment for cognitive deficits in schizophrenia and Alzheimer’s disease .
Scientific Research Applications
PHA-543613 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the alpha 7 nicotinic acetylcholine receptor.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: It is being studied for its potential therapeutic effects in treating cognitive deficits in schizophrenia and Alzheimer’s disease.
Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Mechanism of Action
PHA-543613 exerts its effects by selectively binding to the alpha 7 subtype of nicotinic acetylcholine receptors. This binding leads to the activation of these receptors, which in turn modulates various signaling pathways. The activation of alpha 7 nicotinic acetylcholine receptors has been shown to reduce excitotoxicity, protect striatal dopaminergic neurons, and enhance cognitive function .
Biochemical Analysis
Biochemical Properties
PHA-543613 interacts with the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs), displaying selectivity for α7-nAChR over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors . The Ki value of PHA-543613 for α7 nAChR is 8.8 nM , indicating a high affinity for this receptor.
Cellular Effects
PHA-543613 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in oral keratinocytes exposed to Porphyromonas gingivalis, a pathogen associated with periodontal disease . This suggests that PHA-543613 can modulate inflammatory responses at the cellular level.
Molecular Mechanism
PHA-543613 exerts its effects at the molecular level primarily through its interaction with α7 nAChRs. Upon binding to these receptors, PHA-543613 can modulate various cellular processes. For example, it has been shown to downregulate NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit, and promote STAT-3 signaling by maintenance of phosphorylation . These molecular interactions contribute to the anti-inflammatory effects of PHA-543613.
Temporal Effects in Laboratory Settings
In laboratory settings, PHA-543613 has been shown to have long-term effects on cellular function. For instance, it has been found to robustly potentiate acetylcholine-evoked firing activity in rat hippocampal neurons
Dosage Effects in Animal Models
In animal models, the effects of PHA-543613 have been shown to vary with different dosages. For example, in a study using a rat model of brain excitotoxicity, PHA-543613 at a dose of 4 and 12 mg/kg was found to increase p-Akt and decrease p-GSK-3 and CC3 expressions in the ipsilateral hemisphere, reduce the neuronal cell death in the perihematomal area, and attenuate behavioral deficits and brain edema at 72 hours after intracerebral hemorrhage .
Transport and Distribution
PHA-543613 is known to be brain-penetrant and orally active , suggesting that it can cross the blood-brain barrier and be distributed within the brain
Preparation Methods
PHA-543613 can be synthesized through a series of chemical reactions. The synthetic route involves the preparation of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
PHA-543613 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
PHA-543613 is unique in its high selectivity for the alpha 7 subtype of nicotinic acetylcholine receptors. Similar compounds include:
Nefiracetam: Another compound that targets nicotinic acetylcholine receptors but with different selectivity and effects.
PHA-408: A compound with similar applications but different molecular targets.
PHA-665752: Another compound used in similar research areas but with distinct properties and mechanisms of action
PHA-543613 stands out due to its high brain penetration and good oral bioavailability, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKZCLGGYKRDES-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047284 | |
| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-53-0 | |
| Record name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHA-543613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478149530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHA-543613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36R9KVD6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PHA-543613 binds to α7nAChR, a ligand-gated ion channel, and activates it. [, , ] This activation leads to a cascade of downstream effects, including:
- Calcium influx: α7nAChR activation allows calcium ions to enter the cell, triggering various signaling pathways. []
- Modulation of neurotransmitter release: This can influence neuronal excitability and synaptic plasticity, potentially contributing to its cognitive-enhancing effects. [, , ]
- Anti-inflammatory effects: α7nAChR activation can suppress the production of pro-inflammatory cytokines and modulate immune cell activity, contributing to its potential in treating inflammatory conditions. [, , , , ]
- Neuroprotection: PHA-543613 has shown the ability to protect neurons from damage in various experimental models of neurological disorders, potentially by modulating pathways involved in cell survival and reducing oxidative stress. [, , , , ]
ANone: The molecular formula of PHA-543613 is C16H19N3O2, and its molecular weight is 297.35 g/mol. [, ]
ANone: While the provided research papers do not offer comprehensive spectroscopic data, one study employed capillary electrophoresis with a specific sulfated β-cyclodextrin to assess the enantiomeric purity of PHA-543613. [] This method suggests the utilization of UV-Vis spectroscopy for detection, as it mentions detection at a wavelength of 220 nm. []
ANone: Researchers have employed various in vitro and in vivo models to study PHA-543613, including:
- Murine dermal fibroblasts (MDFs): To investigate its anti-fibrotic properties. []
- Primary microglia: To study its anti-inflammatory effects and impact on microglial activation. []
- Oral keratinocytes: To examine its influence on interleukin-8 expression induced by Porphyromonas gingivalis, a periodontal pathogen. [, ]
- Bleomycin-induced skin fibrosis model: To assess its anti-fibrotic effects. []
- Intracerebral hemorrhage (ICH) models: To evaluate its neuroprotective effects in stroke. [, ]
- Dextran sodium sulfate (DSS)-induced colitis model: To study its potential in inflammatory bowel disease. []
- Rat model of Parkinson's disease: To investigate its neuroprotective effects on dopaminergic neurons. []
- Rat models of Huntington's disease: To assess its neuroprotective effects and explore the involvement of heme oxygenase-1. []
ANone: Several studies directly compare PHA-543613 with other α7nAChR agonists and alternative treatments:
- Anti-fibrotic effects: In the bleomycin-induced skin fibrosis model, PHA-543613 showed comparable efficacy to another α7nAChR agonist, PNU-282987. []
- Neuroprotection in ICH: PHA-543613 demonstrated similar neuroprotective effects to PNU-282987. [] Notably, both drugs were more effective than the α7nAChR antagonist methyllycaconitine, highlighting the importance of α7nAChR activation in mediating these effects. []
- Cognitive enhancement: In a rat model of age-related cognitive decline, PHA-543613 showed synergistic effects when combined with memantine, an approved medication for Alzheimer’s disease. [] This suggests potential benefits of combination therapies over monotherapy approaches.
ANone: The α7nAChR plays a critical role in various cognitive functions, including learning, memory, and attention. [, , , ] Additionally, it modulates neurotransmitter release, influences synaptic plasticity, and contributes to neuroprotection. [, , , , , , , ]
ANone: Research indicates potential sex differences in the response to PHA-543613. In a mouse model of colitis, PHA-543613 showed efficacy in male mice but not in female mice. [] This difference suggests a potential role of sex hormones in modulating the effects of α7nAChR activation. []
ANone: The cholinergic anti-inflammatory pathway is a neuroimmune mechanism where activation of α7nAChRs on immune cells suppresses the production of pro-inflammatory cytokines. [, , , , , ] PHA-543613, by activating α7nAChRs, can modulate this pathway and potentially contribute to its anti-inflammatory effects. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)
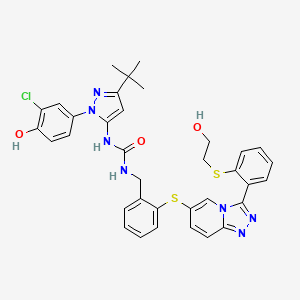
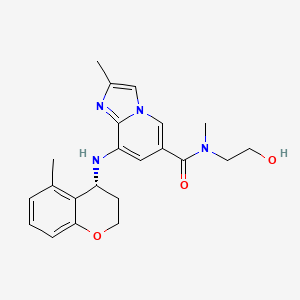
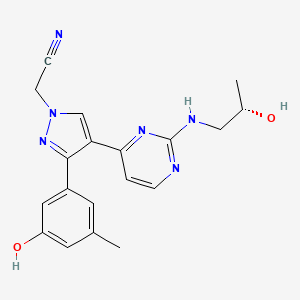

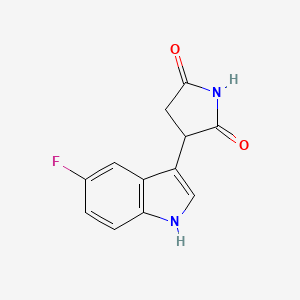
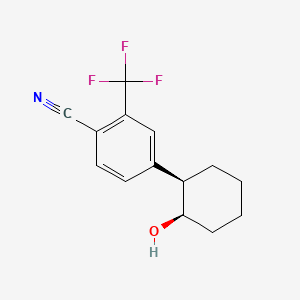

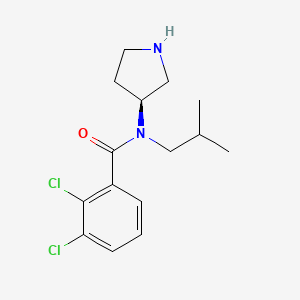

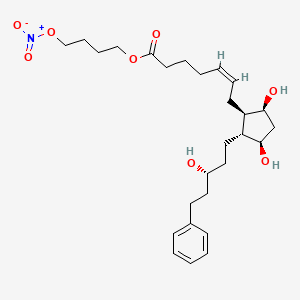
![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)
